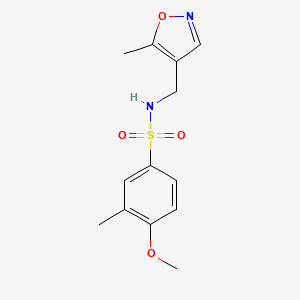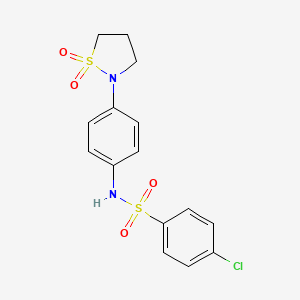![molecular formula C22H29N3O2 B2557708 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320214-75-1](/img/structure/B2557708.png)
6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it has been found to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments include its high purity, ease of synthesis, and potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in various scientific research fields.
2. Studies on the potential use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. Studies on the potential use of this compound as a photosensitizer in photodynamic therapy.
4. Studies on the potential use of this compound in combination with other anticancer drugs to enhance their efficacy.
5. Studies on the potential use of this compound in the treatment of other diseases, such as inflammatory disorders.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been optimized to produce high yields of the compound with high purity. It has been found to have anticancer properties, neuroprotective effects, and potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 3,4-dimethylbenzoyl chloride with piperidine, followed by the reaction of the resulting product with 6-tert-butyl-3-hydrazinylpyridazine-4(1H)-one. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential applications in various scientific research fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-15-6-7-17(14-16(15)2)21(27)24-12-10-18(11-13-24)25-20(26)9-8-19(23-25)22(3,4)5/h6-9,14,18H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIFYHZXSCFQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-1-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2557626.png)
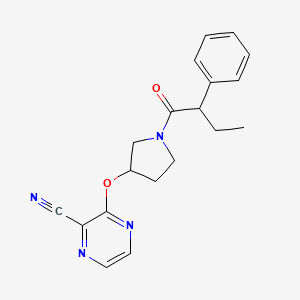

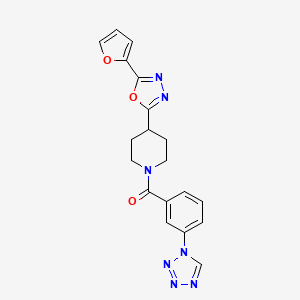

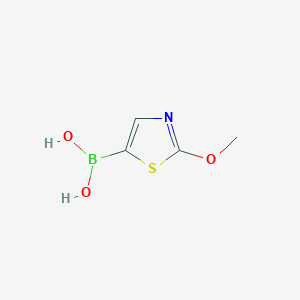

![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
